molecular formula C27H28F3N3O8S B608583 Linzagolix choline CAS No. 1321816-57-2

Linzagolix choline

カタログ番号: B608583
CAS番号: 1321816-57-2
分子量: 611.6 g/mol
InChIキー: IAIVRTFCYOGNBW-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成ルートと反応条件: リンザゴリクス コリンの合成には、複数のステップが含まれます。最初のステップには、ジメチルマレエートとメチルチオグリコール酸を塩基性条件下で反応させて中間体を生成することが含まれます。 この中間体は、環化や官能基の修飾などのさらなる反応を受けて、最終生成物を生成します .

工業生産方法: リンザゴリクス コリンの工業生産は、同様の合成ルートに従いますが、大規模生産向けに最適化されています。 これには、高効率リアクター、厳格な品質管理対策、および精製技術を使用して、最終生成物の均一性と純度を確保することが含まれます .

化学反応の分析

Table 1: Synthetic Steps and Reaction Conditions

StepReaction TypeReagents/ConditionsProduct/Yield
1.1CyclizationDimethyl maleate, methylthioglycolate, basic conditionsCyclic mercaptan 35.3 (crystalline solid)
1.2Semmler–Wolff AromatizationHydroxylamine hydrochloride (pyridine), strong acidic conditionsAminothiophene 35.5
1.3Carbamate FormationPhenyl chloroformateIntermediate 35.6 (92% yield)
2.1Borohydride ReductionSodium borohydrideAlcohol intermediate
2.2Ether FormationPhenol 35.8, tetrabutylammonium bromide, basic conditionsEther 35.9 (89% yield)
2.3Nitration & ReductionHNO₃/H₂SO₄ (nitration), Raney-Ni (reduction)Aniline 35.11
2.4Urea FormationBasic coupling of 35.6 and 35.11Thiophenyl urea 35.12
2.5Cyclization & Salt FormationLiOH (hydrolysis), choline bicarbonateLinzagolix choline

Mechanistic Highlights :

  • Aromatization : The Semmler–Wolff reaction converts cyclic thiols to aminothiophenes via oxime intermediates under acidic conditions .

  • Ether Synthesis : Bromide generation in situ facilitates nucleophilic substitution with phenol derivatives .

Metabolic Reactions and Enzymatic Biotransformation

Linzagolix undergoes hepatic metabolism primarily via cytochrome P450 enzymes, producing demethylated metabolites (DrugBank , PMC ):

Table 2: Major Metabolic Pathways

EnzymeMetaboliteReaction TypeClinical Relevance
CYP2C9KP017Oxidative demethylationMinor circulating metabolite (<10% exposure)
CYP2C8/3A4KP046Oxidative demethylationMinor circulating metabolite

Key Observations :

  • Parent Drug Dominance : Unchanged linzagolix constitutes >90% of systemic exposure, with metabolites contributing minimally .

  • Excretion : ~67% excreted renally as parent drug; ~33% fecal elimination .

Reaction Stability and Optimization

  • pH Sensitivity : The thiophene and urea motifs require controlled acidic/basic conditions to prevent degradation during synthesis .

  • Temperature : Nitration and reduction steps demand precise thermal control to avoid byproducts .

Comparative Analysis with Analogues

Unlike peptide-based GnRH antagonists (e.g., cetrorelix), linzagolix’s non-peptide structure enables oral bioavailability due to:

  • Enhanced Stability : Resistance to enzymatic hydrolysis in the GI tract .

  • Synthetic Flexibility : Modular synthesis allows functional group tuning for receptor affinity .

科学的研究の応用

Uterine Fibroids

Linzagolix choline has been extensively studied for its efficacy in treating uterine fibroids. In clinical trials, particularly the PRIMROSE studies, linzagolix demonstrated significant improvements in symptoms:

  • Efficacy : In a 24-week trial, responder rates were reported at 56.4% for the 100 mg dose and 89.3% for the 200 mg dose with add-back therapy (ABT) involving estrogen and progestin .
  • Safety : Common adverse effects included hot flushes and headaches; however, these were generally mild and manageable .

Endometriosis

Linzagolix is also being investigated for its potential benefits in treating endometriosis. By reducing estrogen levels, it may help alleviate pain and other symptoms associated with this condition. Ongoing research continues to evaluate its long-term efficacy and safety profile in this context .

Comparative Analysis with Other Treatments

This compound is often compared with other GnRH receptor antagonists such as:

CompoundIndicationsAdministration RouteApproval Year
LinzagolixUterine fibroids, endometriosisOral2022
CetrorelixIVF protocolsSubcutaneous2000
RelugolixProstate cancer, uterine fibroidsOral2020
ElagolixEndometriosisOral2018

Linzagolix stands out due to its oral administration route and specific receptor binding affinity, which may enhance patient compliance and therapeutic outcomes .

Case Studies and Clinical Trials

  • PRIMROSE Study Results :
    • In PRIMROSE 1 and PRIMROSE 2 trials assessing uterine fibroids:
      • 100 mg linzagolix : Responder rate of 56.4% at week 24.
      • 200 mg linzagolix with ABT : Responder rate increased to 89.3% .
    • Long-term follow-up indicated sustained efficacy in symptom relief.
  • Safety Profile Evaluation :
    • Across trials, adverse events were monitored closely. The incidence of hot flushes was noted but was manageable compared to the severity of symptoms experienced by patients before treatment .

生物活性

Linzagolix choline is a novel, orally active gonadotropin-releasing hormone (GnRH) receptor antagonist developed for the treatment of estrogen-dependent conditions such as uterine fibroids and endometriosis. This article provides a detailed overview of its biological activity, pharmacodynamics, clinical efficacy, and safety profile based on recent studies and clinical trials.

Pharmacodynamics

Linzagolix exerts its biological effects by selectively binding to GnRH receptors in the pituitary gland, inhibiting the action of GnRH. This blockade leads to a dose-dependent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which subsequently decreases serum levels of estradiol and progesterone. The modulation of these hormones is crucial for managing conditions like uterine fibroids, which are significantly influenced by estrogen levels.

  • Mechanism of Action : Linzagolix prevents the activation of GnRH receptors, which are coupled with Gαq/11 proteins. This results in decreased intracellular calcium flux and reduced gonadal steroid production .
  • Dose-Dependent Effects : In preclinical studies, linzagolix demonstrated an IC50 value of 36.7 nmol/L for inhibiting GnRH-stimulated calcium flux, comparable to other GnRH antagonists such as cetrorelix (IC50 19.9 nmol/L) .

Clinical Efficacy

The efficacy of linzagolix has been primarily evaluated in two pivotal Phase 3 clinical trials known as PRIMROSE 1 and PRIMROSE 2. These trials assessed the drug's effectiveness in reducing heavy menstrual bleeding associated with uterine fibroids.

Study Design

  • Population : Women aged 18 to 50 with symptomatic uterine fibroids.
  • Interventions : Participants were randomized to receive linzagolix at doses of 100 mg or 200 mg daily, with or without hormonal add-back therapy (ABT), or placebo for 52 weeks .
  • Primary Endpoint : The primary endpoint was the reduction in menstrual blood loss to ≤80 mL per cycle and a ≥50% reduction from baseline at week 24.

Results

The results from both trials indicated significant improvements in menstrual bleeding:

Treatment GroupResponse Rate (%)p-value vs. Placebo
Linzagolix 100 mg56.4<0.001
Linzagolix 100 mg + ABT66.4<0.001
Linzagolix 200 mg71.4<0.001
Linzagolix 200 mg + ABT75.5<0.001
Placebo35.0-

In PRIMROSE 2, even higher response rates were observed, particularly in the group receiving linzagolix with ABT .

Safety Profile

The safety profile of linzagolix was consistent across both trials, with the most common adverse events being hot flushes (reported in approximately 30-35% of participants). Other side effects included headaches and gastrointestinal disturbances, but serious adverse events were rare .

特性

CAS番号

1321816-57-2

分子式

C27H28F3N3O8S

分子量

611.6 g/mol

IUPAC名

3-[5-[(2,3-difluoro-6-methoxyphenyl)methoxy]-2-fluoro-4-methoxyphenyl]-2,4-dioxo-1H-thieno[3,4-d]pyrimidine-5-carboxylate;2-hydroxyethyl(trimethyl)azanium

InChI

InChI=1S/C22H15F3N2O7S.C5H14NO/c1-32-14-4-3-10(23)18(25)9(14)7-34-16-6-13(11(24)5-15(16)33-2)27-20(28)17-12(26-22(27)31)8-35-19(17)21(29)30;1-6(2,3)4-5-7/h3-6,8H,7H2,1-2H3,(H,26,31)(H,29,30);7H,4-5H2,1-3H3/q;+1/p-1

InChIキー

IAIVRTFCYOGNBW-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCO.COC1=C(C(=C(C=C1)F)F)COC2=C(C=C(C(=C2)N3C(=O)C4=C(SC=C4NC3=O)C(=O)[O-])F)OC

正規SMILES

C[N+](C)(C)CCO.COC1=C(C(=C(C=C1)F)F)COC2=C(C=C(C(=C2)N3C(=O)C4=C(SC=C4NC3=O)C(=O)[O-])F)OC

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Linzagolix choline; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linzagolix choline
Reactant of Route 2
Linzagolix choline
Reactant of Route 3
Linzagolix choline
Reactant of Route 4
Linzagolix choline
Reactant of Route 5
Linzagolix choline
Reactant of Route 6
Linzagolix choline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。